methyl 2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused cyclopenta[b]thiophene core. Key structural elements include:
- A cyclopenta[b]thiophene ring system with a methyl ester group at position 3.
- An amino group at position 2, connected via an acetyl linker to a [1,2,4]triazolo[4,3-a]pyridine moiety bearing a sulfur atom (thio group).
The ester group enhances lipophilicity, which may influence membrane permeability, while the thioacetyl bridge could modulate electronic interactions with biological targets.
Properties
IUPAC Name |
methyl 2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-24-16(23)14-10-5-4-6-11(10)26-15(14)18-13(22)9-25-17-20-19-12-7-2-3-8-21(12)17/h2-3,7-8H,4-6,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTJPNMMZYVMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201105952 | |
| Record name | Methyl 5,6-dihydro-2-[[2-(1,2,4-triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino]-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379239-71-1 | |
| Record name | Methyl 5,6-dihydro-2-[[2-(1,2,4-triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino]-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379239-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5,6-dihydro-2-[[2-(1,2,4-triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino]-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is known that compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, can intercalate dna. This suggests that the compound may interact with its targets, possibly through hydrogen bond accepting and donating characteristics, allowing it to make specific interactions with different target receptors.
Biochemical Pathways
For instance, its potential anticancer activity suggests that it may affect pathways involved in cell proliferation and apoptosis.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been performed on similar compounds. These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and efficacy.
Result of Action
Similar compounds have been shown to exhibit cytotoxicity at certain concentrations and to display promising antiviral activity. This suggests that the compound may have similar effects, potentially leading to cell death in certain contexts and inhibiting viral replication.
Comparison with Similar Compounds
Compound A : Methyl 2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Core Structure : Identical cyclopenta[b]thiophene core.
- Substituents : Diphenylacetyl group replaces the triazolo-pyridinylthio acetyl moiety.
- The triazolo-pyridine’s nitrogen-rich heterocycle may offer stronger hydrogen-bonding interactions with enzymatic targets, improving binding affinity .
Compound B : (3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidine-1-carboxylic acid cyclopropylmethyl-amide
- Core Structure : Pyrrolo-triazolo-pyrazine fused system instead of triazolo-pyridine.
- Key Differences: The pyrazine ring in Compound B introduces additional nitrogen atoms, altering electron distribution and redox properties compared to the pyridine in the target compound.
Key Research Findings
Triazolo Heterocycles : The [1,2,4]triazolo[4,3-a]pyridine group in the target compound may confer superior target engagement compared to diphenylacetyl (Compound A) due to its ability to participate in π-π stacking and hydrogen bonding .
Stereochemical Sensitivity : While the target compound’s stereochemistry is unconfirmed, analogs like those in demonstrate that configuration significantly impacts bioactivity (e.g., optical rotation differences affecting receptor binding) .
Solubility Trade-offs : The triazolo-pyridine substituent improves solubility relative to diphenylacetyl but remains less hydrophilic than amide-functionalized derivatives (e.g., Compound B) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
